(1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexanamine core substituted with a difluoropiperidinylmethyl group, making it a unique structure with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexanamine core, followed by the introduction of the difluoropiperidinylmethyl group. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a similar piperazine structure but different functional groups.
2-Phenylethanol: An aromatic compound with a different core structure but similar functional properties.
Uniqueness
(1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride is unique due to its specific combination of a cyclohexanamine core and a difluoropiperidinylmethyl group, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C12H24Cl2F2N2 |
---|---|
Molecular Weight |
305.23 g/mol |
IUPAC Name |
4-[(3,3-difluoropiperidin-1-yl)methyl]cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H22F2N2.2ClH/c13-12(14)6-1-7-16(9-12)8-10-2-4-11(15)5-3-10;;/h10-11H,1-9,15H2;2*1H |
InChI Key |
KHZIUFGQKYZKOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2CCC(CC2)N)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.